molecular formula C20H22O4 B6346304 (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1354942-06-5

(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346304
CAS No.: 1354942-06-5
M. Wt: 326.4 g/mol
InChI Key: BUAHYIJPSTUYJE-DHZHZOJOSA-N
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Description

(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.15180918 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-14-6-9-16(10-7-14)17(21)11-8-15-12-18(22-2)20(24-4)19(13-15)23-3/h6-13H,5H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAHYIJPSTUYJE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention for its diverse biological activities. Chalcones are known for their potential pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C19H20O4
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 940291-94-1

Chalcones exert their biological effects through several mechanisms:

  • Anticancer Activity :
    • Chalcones have been shown to induce apoptosis in cancer cells via the intrinsic pathway. They can modulate the expression of key proteins involved in apoptosis, such as p53, Bax, and Bcl-2 .
    • Specific studies have demonstrated that chalcones can cause cell cycle arrest in various cancer cell lines, notably at the G2/M phase. This is achieved by downregulating cyclins and CDKs that are crucial for cell cycle progression .
  • Anti-inflammatory Effects :
    • Some chalcone derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
  • Antioxidant Activity :
    • The presence of multiple methoxy groups in the structure enhances antioxidant capacity by scavenging free radicals and reducing oxidative stress .

Anticancer Studies

A significant body of research has focused on the anticancer properties of chalcone derivatives similar to this compound. For instance:

  • Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cells showed that chalcone derivatives could inhibit tubulin polymerization by approximately 78%, leading to significant cytotoxicity .
  • Apoptosis Induction : Treatment with chalcones resulted in a marked increase in pre-G1 phase cells (indicative of apoptosis), with one study reporting a 31% increase compared to untreated controls .

Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis via p53 and Bax modulation
Causes G2/M phase arrest
Anti-inflammatoryInhibits COX-2 and iNOS
AntioxidantScavenges free radicals

Case Studies

  • Study on MDA-MB-231 Cells : A study demonstrated that this compound induced significant apoptosis in MDA-MB-231 cells through mitochondrial membrane potential disruption and increased levels of pro-apoptotic proteins .
  • Chalcone Derivatives Review : A comprehensive review highlighted various synthetic chalcones exhibiting potent anticancer activity across multiple cancer types, emphasizing their role in inducing cell cycle arrest and apoptosis .

Scientific Research Applications

Biological Activities

Research has indicated that (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems. This property is critical in developing therapeutic agents aimed at diseases associated with oxidative damage.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cells in vitro, indicating a potential role in cancer therapy.
  • Anti-inflammatory Effects : There are indications that the compound may reduce inflammation markers. This could make it valuable in treating inflammatory diseases.

Applications in Pharmaceuticals

Given its biological activities, this compound could be explored for various pharmaceutical applications:

  • Drug Development : The compound's ability to act as an antioxidant and exhibit anticancer properties makes it a candidate for drug development targeting oxidative stress-related diseases and cancer.
  • Therapeutic Formulations : Its anti-inflammatory properties suggest potential use in formulations aimed at treating conditions such as arthritis or other inflammatory disorders.

Material Science Applications

In addition to its biological applications, this compound may have implications in materials science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis due to its reactive double bond. Its incorporation into polymer matrices could enhance the mechanical properties or introduce specific functionalities.

Case Studies and Research Findings

Several studies have been conducted to investigate the applications of this compound:

  • Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antioxidant activity when tested against standard oxidative stress models .
  • Anticancer Research : Another study focused on the compound's effects on human cancer cell lines found that it inhibited cell growth significantly compared to control groups. This research highlights its potential as a lead compound for developing new anticancer drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.